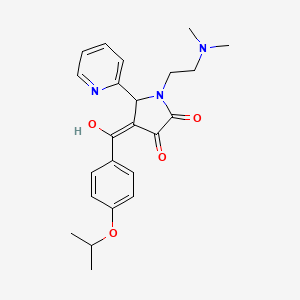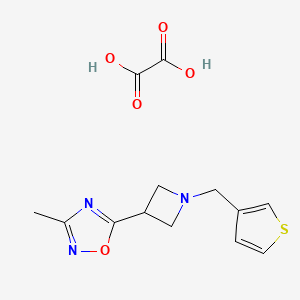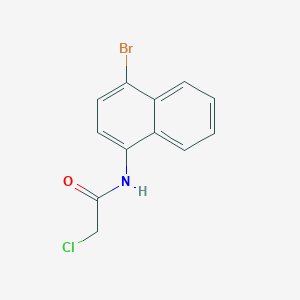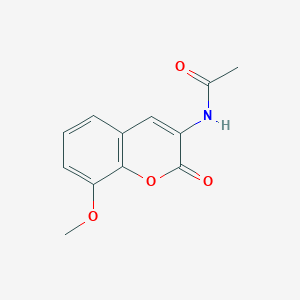
2-Ethoxy-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- Modular Synthesis of Oxazoles : A study reported an efficient modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, leading to the oxazole ring formation (Luo et al., 2012).
- Application in Synthesizing Macrolides : Oxazoles, like 2-Ethoxy-1,3-oxazole-4-carboxamide, can serve as activated carboxylates for synthesizing macrolides, which have applications in creating various natural products (Wasserman et al., 1981).
Chemical Properties and Reactions
- Formation of 1,3-Oxazole Derivatives : Research on the generation and utilization of zinc derivatives of functionalized 1,3-oxazole, like this compound, has shown potential in nucleophilic addition reactions for the synthesis of various compounds (Gangloff et al., 1992).
- Rhodium-Catalyzed Heterocycloaddition : Rhodium(II) acetate catalysis has been utilized for the synthesis of functionalized 1,3-oxazole derivatives, showcasing the importance of this compound in creating diverse heterocyclic systems (Connell et al., 1993).
Applications in Medicinal Chemistry
- Potential Anticancer Agents : The synthesis and biological evaluation of derivatives related to this compound have been explored as potential anticancer agents. These derivatives were evaluated against various human cancer cell lines, indicating the compound's relevance in cancer research (Aliabadi et al., 2010).
- Design of Antimicrobial Agents : Synthesis and bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides, which are chemically related to this compound, have shown promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
作用機序
Target of Action
Oxazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to exhibit a variety of biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Oxazole derivatives have been shown to impact a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions would depend on the exact structure and functional groups present in the 2-Ethoxy-1,3-oxazole-4-carboxamide molecule.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-ethoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBQBZULTXTQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)
![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)
